(1-Piperidin-2-ylethyl)amine
CAS No.: 15932-66-8; 57415-62-0
Cat. No.: VC4610543
Molecular Formula: C7H16N2
Molecular Weight: 128.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15932-66-8; 57415-62-0 |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.219 |
| IUPAC Name | 1-piperidin-2-ylethanamine |
| Standard InChI | InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3 |
| Standard InChI Key | JBZRHQMTFCUHPD-UHFFFAOYSA-N |
| SMILES | CC(C1CCCCN1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of (1-Piperidin-2-ylethyl)amine is C₇H₁₆N₂, with a molar mass of 128.22 g/mol for the free base and 201.13 g/mol for the dihydrochloride salt . Its structure comprises a six-membered piperidine ring (a saturated heterocycle with five methylene groups and one amine group) connected to an ethylamine moiety. The compound’s InChIKey (PPWONLVBRFSCTK-UHFFFAOYSA-N) and SMILES notation (C1CCN(CC1)CCN.Cl.Cl) provide precise descriptors for computational and experimental studies .
Table 1: Key Physicochemical Properties
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.4–1.7 ppm for methylene groups) and the ethylamine chain (δ 2.6–3.1 ppm for NH₂ and adjacent CH₂) . Mass spectrometry (GC-MS) of its thiazolidinone derivatives shows characteristic fragmentation patterns, aiding in structural confirmation .
Synthesis and Derivative Chemistry
Synthesis Routes
(1-Piperidin-2-ylethyl)amine is typically synthesized via reductive amination of piperidine-2-carbaldehyde with ethylamine, followed by hydrochloric acid salification . Alternative methods include:
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Nucleophilic substitution of 2-chloropiperidine with ethylenediamine .
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Catalytic hydrogenation of 2-(piperidin-2-yl)acetonitrile precursors .
Derivative Formation
The compound serves as a precursor for bioactive derivatives. For example, thiazolidinone analogs are synthesized via a one-pot reaction with arenealdehydes and mercaptoacetic acid, yielding antifungal agents with Minimum Inhibitory Concentrations (MIC) as low as 16.5 µg/mL against Rhodotorula spp. . Another derivative, N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, exhibits potent M₃ muscarinic receptor antagonism (Kᵢ = 2.8 nM) with minimal central nervous system penetration .
Pharmaceutical and Biological Applications
Antifungal Activity
Thiazolidinone derivatives of (1-Piperidin-2-ylethyl)amine demonstrate broad-spectrum antifungal properties. In vitro assays against Candida albicans and Cryptococcus laurentii revealed MIC values ranging from 25–50 µg/mL, outperforming fluconazole (MIC = 25 µg/mL) against Rhodotorula spp. . The mechanism likely involves inhibition of fungal ergosterol biosynthesis or cell wall synthesis, though further studies are needed.
Muscarinic Receptor Modulation
The compound’s derivatives show high selectivity for M₃ muscarinic receptors over M₂ subtypes, making them candidates for treating bronchoconstriction and overactive bladder without cardiac side effects . In rat models, intravenous administration (0.022 mg/kg) inhibited acetylcholine-induced bronchoconstriction, while oral doses (1 mg/kg in dogs) shifted methacholine dose-response curves, indicating therapeutic potential .
Neurotransmitter Interactions
| Parameter | Value | Source |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | 500 mg/kg (rat) | |
| Acute Dermal Toxicity (LD₅₀) | 300 mg/kg (rat) | |
| Inhalation Risk | Fatal above 0.05 mg/L (4h exposure) | |
| Skin Corrosion | Causes severe burns |
Analytical and Industrial Applications
Quality Control in Synthesis
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is employed to monitor purity, typically exceeding 95% for pharmaceutical-grade material . Residual solvents are quantified via Gas Chromatography (GC) with flame ionization detection .
Industrial Uses
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Pharmaceutical Intermediates: Key precursor for antipsychotics and antifungals .
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications .
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Polymer Science: Incorporated into epoxy resins to enhance crosslinking and thermal stability .
Recent Advances and Future Directions
Antifungal Drug Development
Recent studies highlight thiazolidinone derivatives as leads for azole-resistant fungi. Structural optimization, such as introducing fluorinated aryl groups, has improved potency (MIC = 16.5 µg/mL) and reduced cytotoxicity (IC₅₀ > 98 µg/mL in Vero cells) .
Targeted Receptor Therapeutics
Computational modeling of M₃ receptor interactions has identified substituents that enhance selectivity, paving the way for inhaled therapeutics for chronic obstructive pulmonary disease (COPD) .
Green Synthesis Initiatives
Efforts to replace toxic solvents (e.g., dichloromethane) with ionic liquids or water-based systems aim to reduce environmental impact during large-scale production .
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